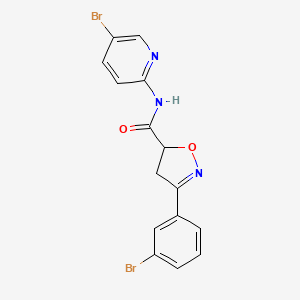
(2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 4-pyridinecarboxaldehyde, and malononitrile.
Condensation Reaction: The first step involves a Knoevenagel condensation reaction between 3-chlorobenzaldehyde and malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(3-chlorophenyl)acrylonitrile.
Amidation: The intermediate product is then reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of drugs with specific pharmacological activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(2E)-N-(3-bromophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-N-(3-methylphenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.
(2E)-N-(3-fluorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (2E)-N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, cyano group, and pyridinyl group may result in unique interactions with molecular targets and distinct physicochemical properties.
属性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
(E)-N-(3-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O/c16-13-2-1-3-14(9-13)19-15(20)12(10-17)8-11-4-6-18-7-5-11/h1-9H,(H,19,20)/b12-8+ |
InChI 键 |
SMBPFFQBQZHTCT-XYOKQWHBSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=NC=C2)/C#N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B10893322.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B10893326.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
![(17E)-17-{(2E)-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10893345.png)
![{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10893346.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(quinoxalin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10893347.png)
![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

![4-(2-bromophenyl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893361.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10893385.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
